

challenges in U,Th-He dating of gold with low thorium concentration

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Compound of Interest

Compound Name: Gold;thorium

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Technical Support Center: (U,Th)-He Dating of Gold

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the (U,Th)-He dating of gold, particularly in samples with low thorium concentrations.

Frequently Asked Questions (FAQs)

1. What is (U,Th)-He dating and why is it applied to gold?

(U,Th)-He dating is a geochronological technique used to determine the time elapsed since a mineral cooled below a specific "closure temperature," trapping helium within its crystal structure. This method is based on the radioactive decay of Uranium (^{238}U , ^{235}U) and Thorium (^{232}Th) isotopes, which produce alpha particles (^4He nuclei). By measuring the concentration of the parent isotopes (U and Th) and the accumulated daughter product (^4He), an age can be calculated.^{[1][2]} For gold, this method can determine the formation age of the gold crystals or the timing of the last melting event, which is valuable for authenticating ancient artifacts and for geological studies of ore formation.^{[3][4]}

2. What are the primary challenges in applying (U,Th)-He dating to gold?

The application of (U,Th)-He dating to gold faces several key challenges:

- **Extremely Low Parent Concentrations:** Natural gold typically has very low concentrations of uranium and thorium, often in the parts-per-billion (ppb) range.[3][5] This makes accurate measurement difficult and requires highly sensitive analytical techniques.
- **Inhomogeneous Distribution of U and Th:** Uranium and thorium are often not uniformly distributed within the gold. Instead, they may be concentrated in sub-micrometer-sized mineral inclusions (e.g., monazite, zircon).[5] This heterogeneity can complicate age calculations.
- **Alpha Ejection:** During decay, some alpha particles are ejected from the gold grain before they can be trapped as helium.[1] Correcting for this loss requires precise knowledge of the grain's size and shape, as well as the distribution of U and Th.[6][7]
- **Potential for Excess Helium:** Gold can sometimes contain "parentless" helium, which is helium that did not originate from the decay of U and Th within the gold grain itself. This can be caused by the implantation of helium from surrounding U- and Th-rich minerals or the presence of He-rich fluid inclusions, leading to erroneously old ages.[8][9]

3. Why is a low thorium concentration a specific problem?

A low thorium concentration exacerbates the analytical challenges. The total amount of radiogenic helium produced is a function of both U and Th concentrations. When Th is very low, its contribution to the total helium is minimal, making the precise measurement of its concentration even more critical for an accurate age calculation. Any analytical uncertainty in the low Th measurement will have a magnified effect on the final age. Furthermore, analytical techniques must be sensitive enough to distinguish the Th signal from background noise.[10][11]

4. What is U-series disequilibrium and when is it a concern?

U-series disequilibrium occurs when the intermediate daughter isotopes in the uranium decay chains are not in secular equilibrium with their parent isotopes.[12][13] This is a significant concern for dating very young samples (typically younger than ~375,000 years).[14] During the crystallization of gold, chemical fractionation can occur, leading to an initial deficit or excess of an intermediate isotope like ^{230}Th . [15][16] This initial imbalance affects the rate of helium production and, if not corrected for, can lead to inaccurate ages.[14]

Troubleshooting Guide

This guide addresses common problems encountered during (U,Th)-He dating of gold.

| Problem | Possible Causes | Recommended Solutions |
|--|--|---|
| Calculated ages are significantly younger than expected. | <p>1. Diffusive Helium Loss: The sample may have been heated above its closure temperature (~500 °C for gold) after its formation, causing some of the accumulated helium to escape. [4][9]</p> <p>2. Underestimated Alpha Ejection: The correction for alpha ejection (Ft correction) may be insufficient, especially for small or irregularly shaped grains, or if U/Th are concentrated near the rim. [6][7][17][18]</p> | <p>1. Assess the geological history of the sample for any potential reheating events. Analyze multiple grains to check for consistency.</p> <p>2. Re-evaluate the grain geometry measurements. Use high-resolution imaging to accurately determine the surface-area-to-volume ratio. Consider using models that account for U-Th zonation if there is evidence for it. [6]</p> |
| Calculated ages are significantly older than expected. | <p>1. Excess "Parentless" Helium: The gold may contain helium that was not produced by in-situ decay of U and Th. This can be from U/Th-rich micro-inclusions or implantation from surrounding minerals. [5][8][9]</p> <p>2. Analytical Overestimation of Helium: Contamination during the helium measurement process or an issue with the mass spectrometer calibration.</p> <p>3. Analytical Underestimation of U/Th: Incomplete dissolution of the gold grain or U/Th-bearing inclusions, leading to an under-measurement of the parent isotopes.</p> | <p>1. Carefully inspect grains for inclusions before analysis. Use techniques like isochron dating, which can help identify the presence of parentless helium. [8]</p> <p>Analyze different parts of a larger grain if possible.</p> <p>2. Run procedural blanks to check for system contamination. Verify the calibration of the mass spectrometer with known standards.</p> <p>3. Ensure the acid digestion protocol is robust enough to dissolve both the gold and any refractory mineral inclusions. Solution-based analysis is often preferred to ensure homogenization. [3]</p> |
| High dispersion of ages from multiple grains of the same | 1. Inhomogeneous U/Th Distribution: Different grains | 1. Analyze a larger number of grains to obtain a statistically |

| | | |
|--|--|--|
| sample. | may have varying concentrations of U/Th-bearing micro-inclusions. [5] 2. Variable Helium Loss: Individual grains may have experienced different degrees of helium loss due to variations in size, shape, or micro-fractures. [19] 3. Mixed Age Population: The sample may contain gold grains from different geological events or sources. | significant age distribution. Consider using methods like central age calculation, which is more robust for dispersed data than a simple arithmetic mean. [8] [20] 2. Carefully document the size and morphology of each grain to investigate correlations between grain characteristics and age. 3. Re-examine the sample context and geological setting. |
| Uranium or Thorium concentrations are below the detection limit. | 1. Insufficient Sample Mass: The amount of gold analyzed may be too small to yield a measurable U or Th signal. 2. Inadequate Analytical Sensitivity: The instrument (e.g., ICP-MS) may not be sensitive enough for the ppb-level concentrations found in gold. | 1. If possible, use a larger sample mass for the analysis. However, for valuable artifacts, this may not be an option. [4] 2. Use a high-sensitivity ICP-MS with optimized settings for ultra-trace element analysis. Ensure the instrument is properly calibrated in the expected concentration range. Validate the analytical method for accuracy and precision at low concentrations. [21] [22] |

Quantitative Data Summary

The following table summarizes typical concentration ranges and other relevant quantitative data for the (U,Th)-He dating of gold.

| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Uranium (U) Concentration | < 0.03 ppm (median); typically 10-100 ppb | Can be as high as ~400 ppm in specific cases like Witwatersrand gold, often associated with uraninite inclusions.[3][5] |
| Thorium (Th) Concentration | < 0.03 ppm (median); often very low | The Th/U ratio can be highly variable. Low Th is a common analytical challenge.[3] |
| Helium (⁴ He) Concentration | Extremely low in young/small samples | A 5-10 mg gold sample manufactured 1000 years ago with 10 ppb U would be expected to contain only 185,000 - 370,000 He atoms. [3] |
| Alpha Particle Stopping Distance | ~20 μ m in apatite (proxy) | This distance is significant relative to the size of small gold grains, making the alpha ejection correction crucial.[17] |
| Helium Closure Temperature | ~500 °C in gold | Gold is highly retentive of helium, which is favorable for dating, provided it has not been reheated.[4][9] |
| Typical Age Uncertainty | Can be up to 50% | High uncertainties are common due to the very low concentrations of He, U, and Th.[4] |

Experimental Protocols

A generalized methodology for the (U,Th)-He dating of a gold sample is outlined below.

1. Sample Selection and Preparation

- **Grain Selection:** Under a binocular microscope, select gold grains that are free of visible fractures and inclusions. Aim for grains with simple, measurable geometries to facilitate the alpha ejection correction.
- **Imaging and Measurement:** Photograph each selected grain in at least two orthogonal directions. Use imaging software to measure the dimensions and calculate the surface area and volume. This is critical for the alpha ejection (Ft) correction.[\[2\]](#)
- **Cleaning:** Clean the grains ultrasonically in acetone or ethanol to remove any surface contaminants.

2. Helium Measurement

- **Loading:** Place individual gold grains into platinum or niobium foil capsules.
- **Helium Extraction:** Heat the capsule in a high-vacuum furnace using a laser or resistance heating to a temperature sufficient to release all the helium from the gold matrix.
- **Gas Purification:** The released gas is passed through a cryogenic trap and a series of getters to remove all other gases, isolating the helium.
- **Quantification:** The purified helium is introduced into a noble gas mass spectrometer. The ^4He amount is quantified by comparing its signal to a known standard (e.g., a calibrated ^4He spike).[\[23\]](#)

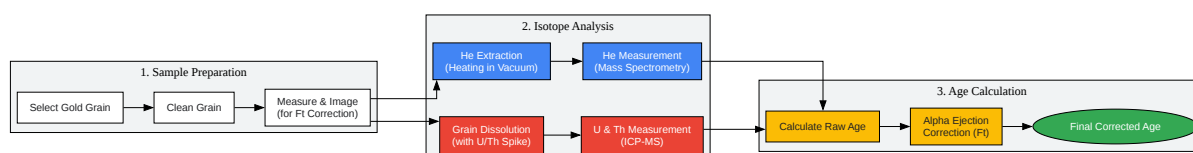
3. Uranium and Thorium Measurement

- **Dissolution:** Retrieve the degassed gold grain from the furnace. Dissolve it completely in a mixture of acids (e.g., aqua regia). A known amount of isotopic spike (e.g., ^{235}U and ^{229}Th) is added before dissolution.
- **Analysis:** The resulting solution is analyzed using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The concentrations of U and Th are determined via isotope dilution, which provides high precision and accuracy.[\[23\]](#)

4. Age Calculation

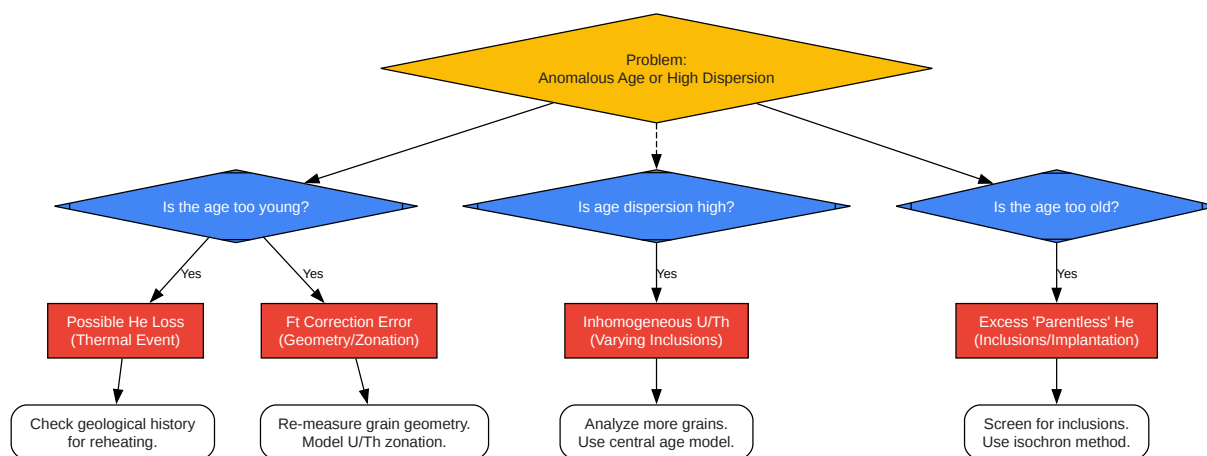
- The uncorrected age is calculated using the standard age equation, which relates the measured amounts of ^4He , U, and Th to the decay constants of the parent isotopes.[1]
- The raw age is then corrected for alpha ejection using the Ft factor, which is calculated based on the grain's surface-area-to-volume ratio.[1][2]
- For young samples (<375 ka), an additional correction for U-series disequilibrium may be necessary.[14]

Visualizations



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Caption: Experimental workflow for (U,Th)-He dating of a single gold grain.



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Caption: Troubleshooting logic for common issues in gold (U,Th)-He dating.

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